molecular formula C10H15BrZn B068246 2-Adamantylzinc bromide CAS No. 171860-65-4

2-Adamantylzinc bromide

Cat. No. B068246
CAS RN: 171860-65-4
M. Wt: 280.5 g/mol
InChI Key: UKVCFEOZGIQMNI-UHFFFAOYSA-M
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Description

Synthesis Analysis

2-Adamantylzinc bromide is synthesized efficiently through a LiCl-mediated Mg-insertion in the presence of ZnCl2, starting from corresponding functionalized tertiary bromides. This process yields highly reactive adamantylzinc species that undergo various functionalizations such as Negishi cross-couplings, Cu(I)-catalyzed acylations, and allylations, leading to expected products in excellent yields (Sämann, Dhayalan, Schreiner, & Knochel, 2014).

Molecular Structure Analysis

The molecular structure of this compound and related compounds exhibits interesting features such as tetramers formed by units of the 5-adamantyl tautomer, linked by N–H⋯N hydrogen bonds. This structure facilitates the solubility and reactivity of these compounds in various chemical reactions (Claramunt, López, García, Pierrot, Giorgi, & Elguero, 2000).

Chemical Reactions and Properties

Adamantylzinc bromide participates in a broad spectrum of chemical reactions, demonstrating its versatility as a reagent. It is involved in the synthesis of metal complexes, offering new routes to adamantyl anions and enabling transmetallations. These reactions underline the compound's reactivity and potential for creating various adamantyl-containing complexes with metals such as magnesium, lithium, mercury, gold, and bismuth (Armstrong, Taullaj, Singh, Mirabi, Lough, & Fekl, 2017).

Physical Properties Analysis

The crystal and calculated structures of adamantyl-substituted compounds reveal insights into their physical properties. For example, the crystal structure of 2-(1-adamantyl)-4-bromoanisole at 123 K shows weak intramolecular C—H⋯O hydrogen bonds influencing the molecular conformation and exhibiting C—H⋯π interactions, indicative of the compound's stability and intermolecular interactions (Cheng, 2008).

Chemical Properties Analysis

The chemical properties of this compound, such as its electrophilicity and nucleophilicity, have been explored through the synthesis, structure, and reactivity of its complexes. The coordination sphere of zinc significantly affects the reactivity of adamantylzinc nucleophiles in cross-coupling reactions, highlighting the compound's chemical versatility (Jones & Vicic, 2007).

Scientific Research Applications

  • Adamantyl Metal Complexes and Transmetallations : Adamantylzinc bromides can be used to produce adamantylmagnesium bromides and diadamantylzinc species. These compounds have applications in creating adamantyl complexes of mercury, gold, and bismuth, some of which are the first of their kind. This study demonstrates the versatility of adamantylzinc bromides in generating unique metal complexes (Armstrong et al., 2017).

  • Synthesis of Substituted Adamantylzinc Reagents : Adamantylzinc species are highly reactive and can be used in various functionalizations like Negishi cross-couplings, acylations, and allylations, enabling efficient synthesis of complex organic molecules. This versatility is crucial in organic synthesis and drug development (Sämann et al., 2014).

  • Dinuclear Metal Complexes with Adamantylzinc Bromide : This study reports the synthesis of a dinuclear metal complex with linear M-H-M bonding using 1-adamantylzinc bromide, highlighting its potential in the development of novel metal-organic frameworks and catalysts (Vicic et al., 2004).

  • Carbon-14 Labeling in Pharmaceutical Research : 1-Adamantylzinc bromide has been used in the efficient synthesis of carbon-14-labeled Saxagliptin, a drug for type-2 diabetes, demonstrating its role in radiolabeling for drug development and pharmacokinetic studies (Cao et al., 2007).

  • Adamantyl-Based Ester Derivatives in Drug Design : Adamantyl-based compounds, including those derived from adamantylzinc bromides, are significant in the treatment of neurological conditions and type-2 diabetes, and possess anti-viral properties. This study underscores the importance of adamantane structures in pharmaceuticals (Kumar et al., 2015).

  • Oligothiophenes with Adamantyl Substituents for Optical Applications : Adamantyl-substituted oligothiophenes, prepared using adamantylzinc bromides, exhibit unique optical properties like fast fluorescence decay, suggesting their potential use in high-throughput optical signal processing (Schlücker et al., 2015).

  • Synthesis and Reactivity of 1-Adamantylzinc Bromide Complexes : This research explored the synthesis and structure of well-defined adamantylzinc nucleophiles, contributing to our understanding of their reactivity in alkyl-alkyl cross-coupling reactions, which is essential in organic synthesis (Jones & Vicic, 2007).

Safety and Hazards

2-Adamantylzinc bromide is considered hazardous . It is highly flammable and may release flammable gases when in contact with water . It is harmful if swallowed and can cause severe skin burns and eye damage . It may also cause respiratory irritation, drowsiness, or dizziness, and is suspected of causing cancer .

Future Directions

Future research could explore the use of 2-Adamantylzinc bromide in the synthesis of novel adamantane derivatives and higher diamondoids . This could involve the development of new methods for their preparation and the study of their polymerization reactions .

properties

IUPAC Name

adamantan-2-ide;bromozinc(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15.BrH.Zn/c1-7-2-9-4-8(1)5-10(3-7)6-9;;/h1,7-10H,2-6H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVCFEOZGIQMNI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)[CH-]3.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the advantages of using 2-Adamantylzinc bromide as a starting material for synthesizing 2-adamantyl metal complexes?

A1: this compound serves as an effective precursor to access 2-adamantyl anion equivalents. [] This is significant because it allows for the synthesis of various 2-adamantyl metal complexes, which were previously challenging to obtain. The research demonstrates this by successfully synthesizing the first examples of unsupported 2-adamantyl complexes of mercury, gold, and bismuth using this compound as a starting material. []

Q2: How is the structure of this compound confirmed?

A2: While the provided research does not directly characterize this compound, it utilizes this compound to synthesize and structurally characterize its 2,2'-bipyridine adduct, 2-Ad2Zn(bipy). [] This indirect characterization provides evidence for the existence and reactivity of this compound.

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